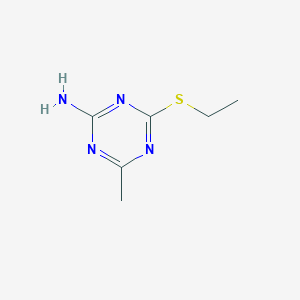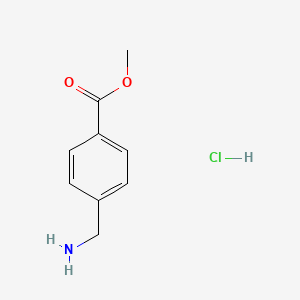
4-氨基甲基苯甲酸甲酯盐酸盐
概述
描述
Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochlorideThis compound is often used in the preparation of novel inhibitors for hepatitis C virus helicase .
科学研究应用
Methyl 4-(aminomethyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Plays a role in the development of inhibitors for enzymes such as hepatitis C virus helicase.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
Target of Action
Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride It has been reported to play a role during the preparation of a novel hepatitis c virus (hcv) helicase inhibitor .
Mode of Action
Its role in the preparation of a novel hcv helicase inhibitor suggests that it may interact with the hcv helicase, an enzyme that is crucial for the replication of the hepatitis c virus .
Biochemical Pathways
Given its role in the preparation of a novel hcv helicase inhibitor, it can be inferred that it may influence the viral replication pathway of the hepatitis c virus .
Result of Action
Its role in the preparation of a novel hcv helicase inhibitor suggests that it may contribute to the inhibition of hcv replication .
生化分析
Biochemical Properties
Methyl 4-(aminomethyl)benzoate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s conversion into its active form. Additionally, it may interact with proteins involved in the cellular uptake and transport of amino acid derivatives .
Cellular Effects
Methyl 4-(aminomethyl)benzoate hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate gene expression, leading to changes in the production of proteins that regulate cellular metabolism. These effects are essential for understanding its potential therapeutic applications .
Molecular Mechanism
At the molecular level, Methyl 4-(aminomethyl)benzoate hydrochloride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, its role in inhibiting HCV helicase involves binding to the enzyme’s active site, preventing the unwinding of viral RNA. This inhibition disrupts the replication cycle of the virus, showcasing the compound’s potential as an antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(aminomethyl)benzoate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, affecting its efficacy. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of Methyl 4-(aminomethyl)benzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. Higher doses can lead to toxicity, manifesting as respiratory irritation and skin irritation. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use .
Metabolic Pathways
Methyl 4-(aminomethyl)benzoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which facilitate its conversion into active metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, Methyl 4-(aminomethyl)benzoate hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these transport mechanisms .
Subcellular Localization
Methyl 4-(aminomethyl)benzoate hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(aminomethyl)benzoate hydrochloride can be synthesized by esterifying 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves dissolving 4-aminomethylbenzoic acid in methanol and adding hydrochloric acid to catalyze the esterification process. The reaction mixture is then stirred at a controlled temperature until the esterification is complete.
Industrial Production Methods
In industrial settings, the production of methyl 4-(aminomethyl)benzoate hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors where 4-aminomethylbenzoic acid and methanol are combined with hydrochloric acid under controlled conditions. The reaction is monitored to ensure complete conversion to the desired ester hydrochloride.
化学反应分析
Types of Reactions
Methyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-aminobenzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-(aminomethyl)benzoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its ability to form stable ester hydrochloride makes it particularly useful in synthetic and medicinal chemistry .
属性
IUPAC Name |
methyl 4-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCKBSSWNIUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977872 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-11-7 | |
| Record name | Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(aminomethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
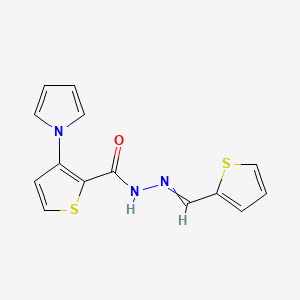
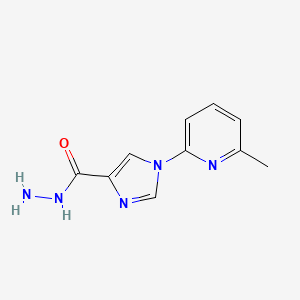
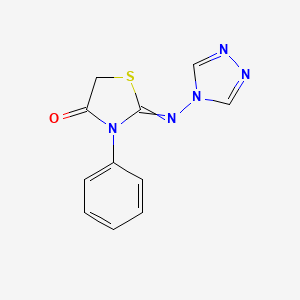
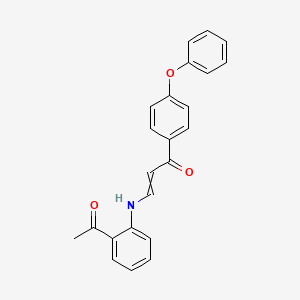
![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)
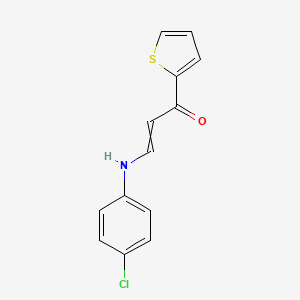
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

